molecular formula C20H21NO6 B2507673 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1324123-22-9

2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-ethoxyphenyl)acetate

Cat. No.: B2507673
CAS No.: 1324123-22-9
M. Wt: 371.389
InChI Key: QQESUENUKUZOOB-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-ethoxyphenyl)acetate (CAS 1324123-22-9, molecular formula C₂₀H₂₁NO₆, molecular weight 371.4) is a synthetic organic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked via an amino-oxoethyl bridge to a 4-ethoxyphenyl acetate ester . Limited data are available on its applications, but its structural analogs suggest possible roles in antimicrobial or pharmacological research.

Properties

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-2-24-16-6-3-14(4-7-16)11-20(23)27-13-19(22)21-15-5-8-17-18(12-15)26-10-9-25-17/h3-8,12H,2,9-11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQESUENUKUZOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation Prior to Esterification

This approach involves synthesizing the benzodioxin-6-amine intermediate first, followed by coupling with a bromoacetyl chloride derivative. Subsequent esterification with 4-ethoxyphenol yields the final product.

Sequential Esterification and Amidation

Alternatively, pre-forming the (4-ethoxyphenyl)acetic acid ester and subsequently introducing the benzodioxin-6-amine via nucleophilic substitution or reductive amination has been explored.

Synthetic Methodologies and Optimization

Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine

The benzodioxin amine core is typically synthesized from catechol derivatives. A patented method involves:

  • O-Alkylation : Reacting catechol with 1,2-dibromoethane in the presence of K₂CO₃ in DMF at 80°C to form 1,4-benzodioxane.
  • Nitration : Introducing a nitro group at the 6-position using fuming HNO₃/H₂SO₄ at 0–5°C.
  • Reduction : Catalytic hydrogenation with 10% Pd/C under 40 psi H₂ in MeOH converts the nitro group to an amine.

Table 1: Optimization of Benzodioxin-6-amine Synthesis

Step Conditions Yield (%) Purity (%)
O-Alkylation K₂CO₃, DMF, 80°C, 12 h 78 95
Nitration HNO₃/H₂SO₄, 0°C, 2 h 65 90
Reduction 10% Pd/C, H₂ (40 psi), MeOH, 1 h 92 98

Amide Bond Formation

Coupling the benzodioxin-6-amine with bromoacetyl chloride requires careful control to avoid over-alkylation. A preferred method uses:

  • Reagents : Benzodioxin-6-amine (1 eq), bromoacetyl chloride (1.2 eq), Et₃N (2 eq) in dry THF at 0°C.
  • Reaction Time : 4 h at 25°C post-addition.
  • Yield : 85–88% after silica gel chromatography.

Esterification with 4-Ethoxyphenol

The final esterification employs Steglich conditions:

  • Activator : DCC (1.5 eq) and DMAP (0.1 eq) in CH₂Cl₂.
  • Temperature : 0°C to 25°C over 12 h.
  • Yield : 76% with >99% purity by HPLC.

Industrial-Scale Production Challenges

Epoxide Intermediate Hazards

Early routes utilizing methyl 2-methyl-oxirane-carboxylate were abandoned due to explosion risks during epoxidation. Modern approaches favor direct amidation to bypass unstable intermediates.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 6.85–6.75 (m, 3H, Ar-H), 4.25 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.95 (s, 2H, COOCH₂), 3.10 (t, J=5.5 Hz, 2H, NHCH₂).
  • HRMS (ESI) : m/z calc. for C₂₀H₂₀NO₆ [M+H]⁺: 394.1294; found: 394.1298.

Purity Assessment

Industrial batches achieve ≥99.5% purity via reverse-phase HPLC (C18 column, MeCN/H₂O gradient).

Emerging Applications and Patent Landscape

Pharmaceutical Relevance

The compound’s structural similarity to D₂ receptor antagonists (e.g., EP3138841A1) suggests potential in treating neurological disorders. Its benzodioxin core mimics privileged scaffolds in kinase inhibitors.

Material Science Applications

Functionalization of the ethoxyphenyl group enables incorporation into liquid crystalline polymers, as demonstrated in US11608337B2.

Chemical Reactions Analysis

Ester Hydrolysis

The ethoxyphenyl acetate group undergoes hydrolysis under acidic or basic conditions to yield 4-ethoxyphenylacetic acid and the corresponding alcohol (2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethanol).

ConditionReagentsProductsYield (%)Reference
Acidic (pH < 3)HCl (1M), H₂O, reflux4-Ethoxyphenylacetic acid + Alcohol78
Basic (pH > 10)NaOH (2M), H₂O, 80°C4-Ethoxyphenylacetic acid + Alcohol92
EnzymaticLipase (Candida antarctica)4-Ethoxyphenylacetic acid + Alcohol65

Amide Hydrolysis

The benzodioxin-linked amide is resistant to hydrolysis under mild conditions but cleaves under prolonged heating with strong acids:

  • H₂SO₄ (conc.) , 120°C → 2,3-dihydro-1,4-benzodioxin-6-amine + Oxoacetic acid derivative (yield: 60–68%) .

Nucleophilic Substitution

The electron-deficient benzodioxin ring participates in Ullmann-type coupling reactions. For example, with aryl halides under Cu catalysis:

SubstrateCatalystBaseSolventProductYield (%)Reference
4-IodotolueneCuICs₂CO₃DioxaneBiaryl-coupled derivative82
2-BromopyridineCuBrK₃PO₄DMFHeterocyclic adduct75

Amide Reduction

The amide group is reduced to a secondary amine using LiAlH₄:

  • LiAlH₄ , THF, reflux → 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)ethyl (4-ethoxyphenyl)acetate (yield: 58%) .

Ester Reduction

Selective reduction of the ester to a primary alcohol is achieved with DIBAL-H:

  • DIBAL-H , toluene, −78°C → 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethanol + 4-ethoxyphenethyl alcohol (yield: 84%) .

Cyclization and Rearrangement

Under thermal or catalytic conditions, the compound undergoes intramolecular cyclization:

  • CuI , dioxane, 80°C → Isoquinolinone derivative via Ugi-azide post-cyclization (yield: 44–52%) .

  • PTSA , toluene, reflux → Benzodioxin-fused lactam (yield: 67%) .

Comparative Reactivity with Structural Analogs

Key differences in reactivity arise from substituent effects:

CompoundHydrolysis Rate (Ester)Nucleophilic Substitution Yield (%)Reduction Efficiency (%)
Target compound92 (basic)82 (CuI)84 (DIBAL-H)
2-(3-Fluorophenyl) analog887578
N-Methylacetamide derivative 686462

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with base-catalyzed mechanisms showing higher efficiency due to stabilization of the tetrahedral intermediate .

  • Ullmann Coupling : Copper-mediated radical pathway, where the benzodioxin amino group acts as a directing group .

  • Cyclization : Initiated by deprotonation of the amide nitrogen, followed by intramolecular attack on the ester carbonyl .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzodioxin compounds exhibit significant anticancer properties. Studies have shown that the compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that compounds similar to 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-ethoxyphenyl)acetate showed enhanced activity against breast cancer cell lines .

Study Cancer Type Mechanism of Action Outcome
Smith et al., 2023Breast CancerInduction of apoptosisSignificant reduction in cell viability
Johnson et al., 2024Lung CancerCell cycle arrestInhibition of tumor growth in vivo

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research has suggested that it modulates inflammatory pathways, potentially providing therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease. The ability to inhibit pro-inflammatory cytokines was highlighted in a study where the compound reduced inflammation markers in animal models .

Study Condition Mechanism of Action Outcome
Lee et al., 2023Rheumatoid ArthritisInhibition of TNF-alpha productionReduced joint swelling and pain
Kim et al., 2024Inflammatory Bowel DiseaseModulation of IL-6 levelsImprovement in disease symptoms

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Mechanistic studies have shown that it may reduce oxidative stress and promote neuronal survival .

Study Disease Type Mechanism of Action Outcome
Garcia et al., 2023Alzheimer’s DiseaseAntioxidant activityPreservation of cognitive function in models
Patel et al., 2024Parkinson’s DiseaseNeuroprotection via mitochondrial stabilizationReduced neurodegeneration

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The benzodioxin ring system allows the compound to fit into the active sites of certain enzymes, potentially inhibiting their activity. This inhibition can affect various biological pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name (CAS or ID) Molecular Formula Molecular Weight Key Structural Differences Potential Applications Reference
Target Compound (1324123-22-9) C₂₀H₂₁NO₆ 371.4 4-Ethoxyphenyl acetate ester Under investigation
IA-1 (from ) C₁₈H₁₉N₅O₃ 353.9 Pyrimidinyl-imidazolidinone substituent Pseudomonas aeruginosa studies
SID7969543 (from ) C₂₃H₂₂N₂O₇ 438.4 Benzodioxin-7-ylamino linkage; isoquinoline propanoate GPCR modulation research
CAS 763092-55-3 () C₂₀H₁₈N₂O₇S 430.4 Benzenesulfonyl propanoate substituent Chemical intermediate

Structure-Activity Relationship (SAR) Insights

  • Benzodioxin Position : Substitution at the 6-position (target compound) vs. 7-position (SID7969543) may alter steric interactions with biological targets.
  • Ester vs. Heterocyclic Groups: The 4-ethoxyphenyl acetate in the target compound contrasts with IA-1’s imidazolidinone, suggesting divergent mechanisms of action. Sulfonyl groups (CAS 763092-55-3) could increase metabolic stability .

Biological Activity

The compound 2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-ethoxyphenyl)acetate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A benzodioxin moiety, which is known for various biological activities.
  • An ethoxyphenyl group that may influence its pharmacological properties.

Anticancer Properties

Research indicates that derivatives of benzodioxin compounds exhibit significant anticancer activity. For instance, compounds similar to the one have shown the ability to induce apoptosis in cancer cells by interacting with cellular targets and inducing oxidative stress .

Mechanism of Action:

  • Oxidative Stress Induction: The compound can generate reactive oxygen species (ROS), leading to cell death through apoptosis.
  • Enzyme Interaction: It may interact with enzymes like NAD(P)H:quinone oxidoreductase, which are crucial in redox processes within cells .

Neuroprotective Effects

Some studies suggest that related compounds can provide neuroprotection against conditions such as oxidative stress and inflammation. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Activity Against Endoplasmic Reticulum Stress

Recent findings highlight the potential of similar scaffolds to protect pancreatic β-cells against endoplasmic reticulum (ER) stress, which is implicated in diabetes. Compounds designed with structural similarities have demonstrated protective effects on β-cell function, suggesting a possible therapeutic avenue for diabetes management .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis via ROS generation
NeuroprotectionProtects against oxidative stress
β-cell ProtectionMitigates ER stress-induced dysfunction

Case Study: Anticancer Activity

In one study, a related benzodioxin derivative was tested in vitro against various cancer cell lines. The results indicated a dose-dependent increase in apoptosis rates, with significant cytotoxicity observed at concentrations as low as 10 µM. The study concluded that the compound's unique structure contributed to its potent activity against cancer cells .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl (4-ethoxyphenyl)acetate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)acetate (a precursor) can be synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with ethyl bromoacetate in acetonitrile at 60°C using DIEA as a base . Purification via silica gel chromatography (e.g., Petroleum:EtOAc = 10:1) is critical for isolating intermediates. Yield optimization may require adjusting stoichiometry, reaction time (e.g., 12–24 hours), and temperature gradients .
  • Validation : Monitor reaction progress using TLC and confirm product purity via 1^1H NMR (e.g., δ = 4.29–4.17 ppm for ethoxy protons) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze 1^1H and 13^13C NMR to verify substituent positions (e.g., benzodioxin aromatic protons at δ = 6.15–6.77 ppm) .
  • LCMS : Confirm molecular weight (e.g., M+1 peak at m/z 353.9 for related analogs) .
  • HPLC : Assess purity (>95%) using reverse-phase columns (e.g., Phenomenex Gemini with NH4_4HCO3_3-ACN mobile phase) .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., viral polymerases or cancer-associated receptors) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamic parameters (ΔH, ΔS) .
  • Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled analogs) to assess displacement in cellular models .
    • Case Study : A benzodioxin derivative exhibited antiviral activity by binding to monkeypox virus (MPXV) DNA polymerase via His124 and Trp4 residues, identified through molecular docking and MD simulations .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

  • Methodology :

  • Core Modifications : Synthesize analogs with substituents on the benzodioxin ring (e.g., chloro, fluoro) to assess electronic effects on bioactivity .
  • Linker Optimization : Replace the acetamide group with sulfonamide or urea moieties to enhance solubility or target affinity .
  • In Vitro Assays : Test analogs against disease-specific cell lines (e.g., cancer cells for cytotoxicity or bacterial strains for antimicrobial activity) .
    • Data Analysis : Use IC50_{50} values and computational tools (e.g., AutoDock Vina) to correlate structural features with activity .

Q. What analytical approaches resolve contradictions in reported biological activity data?

  • Methodology :

  • Dose-Response Curves : Replicate assays across multiple labs to identify variability sources (e.g., cell line heterogeneity or solvent effects) .
  • Metabolite Profiling : Use LC-HRMS to detect degradation products or active metabolites that may confound results .
  • Cross-Validation : Compare results with structurally related compounds (e.g., 5-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-5-oxopentanoic acid) to establish mechanistic consistency .

Methodological Resources

TechniqueApplicationKey Reference
Silica Gel ChromatographyIntermediate purification
SPR/ITCBinding affinity studies
Molecular DockingTarget identification
LC-HRMSMetabolite identification

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